Pyrithione zinc

Anti-dandruff efficacy Scalp flaking Bioavailability optimization

Zinc pyrithione (ZnPT) addresses formulation instability challenges common to conventional antifungals through controlled-release monomeric species from its sparingly soluble crystalline depot (~8 ppm at neutral pH). • Sustained antimicrobial protection across coatings, textiles, adhesives, and personal care-enabled by low-leaching, long-life release kinetics. • Defined pH stability window (4.0-9.5): below pH 3.5 degrades to inactive mercaptopyridine; above pH 9.5 converts to soluble alkali salts, altering release profile. • Critical salt-selection guidance: avoid copper-ion contact-transchelation to CuPT yields ~14× higher aquatic toxicity, a regulatory liability in marine or copper-containing formulations. Supplied with verified purity (≥98%), documented particle size distribution, and dispersion stability data to ensure reproducible R&D and production outcomes.

Molecular Formula C10H8N2O2S2Zn
Molecular Weight 317.7 g/mol
Cat. No. B1228505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrithione zinc
Synonymsis(N-oxopyridine-2-thionato)zinc (II)
Dan-Gard
de-squaman
pyrithione zinc
Sebulon
zinc pyridinethione
zinc pyrithione
Zincon (zinc pyrithione)
zincpolyanemine
ZNP
ZPT
Molecular FormulaC10H8N2O2S2Zn
Molecular Weight317.7 g/mol
Structural Identifiers
SMILESC1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
InChIInChI=1S/2C5H4NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2
InChIKeyPICXIOQBANWBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrithione Zinc: Scientific Baseline and Procurement


Pyrithione zinc (zinc pyrithione; ZnPT; CAS 13463-41-7) is a coordination complex of zinc with two molecules of 2-mercaptopyridine N-oxide (pyrithione), functioning as a broad-spectrum antimicrobial agent via inhibition of bacterial ATP synthesis and disruption of fungal membrane transport processes [1]. Unlike simple organic antifungals, ZnPT exists as a sparingly water-soluble crystalline solid (≈8 ppm at neutral pH) that delivers sustained antimicrobial activity through controlled release of bioactive monomeric species, a physicochemical profile that directly governs its formulation behavior and performance longevity [2].

Pyrithione Zinc Substitution Risks


The pyrithione class encompasses multiple metal salts—including zinc pyrithione (ZnPT), copper pyrithione (CuPT), and sodium pyrithione (NaPT)—that exhibit fundamentally divergent physicochemical and biological performance profiles despite sharing the pyrithione ligand. CuPT possesses significantly lower water solubility than ZnPT, conferring extended antimicrobial duration but simultaneously limiting commercial availability and formulation versatility due to manufacturing complexity . NaPT, as the freely water-soluble sodium salt, lacks the controlled-release depot characteristics inherent to the insoluble ZnPT complex, fundamentally altering its pharmacodynamics and suitable application domains [1]. Furthermore, ZnPT undergoes transchelation in the presence of free copper ions to form CuPT—a conversion that yields a compound with approximately 14-fold higher aquatic toxicity—rendering direct substitution in marine or copper-containing formulations a significant regulatory and environmental liability [2]. Selection among pyrithione salts therefore requires explicit consideration of solubility-driven release kinetics, metal-specific stability constraints, and application-specific toxicological profiles.

Pyrithione Zinc: Comparative Performance


Bioavailability-Optimized vs. Dual-Active: Clinical Efficacy

In a randomized, double-blind clinical trial involving 620 subjects, a shampoo formulation containing zinc pyrithione with optimized bioavailability (Potentiated ZPT formula) demonstrated superior clinical efficacy compared to a dual-active shampoo containing both zinc pyrithione and climbazole [1]. The optimized single-active formulation achieved greater anti-fungal potency in vitro and delivered more ZPT particles to the follicular infundibulum in vivo, resulting in significantly better flaking reduction and lower epidermal histamine levels at all four weekly time points [1].

Anti-dandruff efficacy Scalp flaking Bioavailability optimization Clinical trial

Ciclopirox Olamine/ZPT vs. Ketoconazole: Synergistic Antifungal Activity

The combination of 1.5% ciclopirox olamine with 1% zinc pyrithione exhibited marked synergistic growth inhibitory activity against Malassezia globosa and Malassezia restricta reference strains, achieving higher efficacy than 2% ketoconazole solution in minimum inhibitory concentration assays [1]. Critically, whereas the ciclopirox olamine/zinc pyrithione combination demonstrated steady fungicidal activity, the 2% ketoconazole solution failed to express any fungicidal effect under identical experimental conditions [1].

Seborrheic dermatitis Malassezia globosa Malassezia restricta Synergistic antifungal

ZPT vs. Selenium Sulfide: Onset Kinetics

In a controlled comparative study evaluating dandruff reduction via corneocyte counting, both 2% zinc pyrithione shampoo and 2.5% selenium sulfide shampoo produced significant decreases in scalp scaling (p = 0.01) relative to non-medicated controls [1]. However, the selenium sulfide formulation demonstrated a greater magnitude of corneocyte count reduction than zinc pyrithione, with this difference reaching statistical significance (p = 0.05), indicating that selenium sulfide acts more rapidly in producing visible dandruff abatement [1].

Dandruff treatment Corneocyte count Efficacy onset Seborrheic dermatitis

Controlled-Release Depot: ZPT vs. Sodium Pyrithione

Zinc pyrithione exhibits extremely low water solubility, measured at approximately 8 ppm (0.0008% w/v) at neutral pH [1]. This insolubility is not a formulation liability but rather a functional feature that creates a particulate depot effect upon topical application, enabling controlled, sustained release of bioactive pyrithione species over extended periods [1]. By contrast, sodium pyrithione is freely water-soluble, resulting in rapid dissolution and depletion rather than sustained antimicrobial availability .

Solubility Controlled release Formulation stability Antimicrobial persistence

pH Stability Window: ZPT vs. Copper Pyrithione

Zinc pyrithione maintains chemical stability within a defined pH range of 4.0 to 9.5 . Outside this window, significant degradation occurs: below pH 3.5, the compound converts to free mercaptopyridine (loss of antimicrobial activity); above pH 9.5, it transforms into soluble alkali salts, altering its bioavailability profile [1]. Copper pyrithione, by comparison, exhibits greater stability under alkaline conditions and in the presence of transition metals but carries distinct formulation and toxicological constraints .

pH stability Formulation compatibility Chemical degradation Quality control

Post-Treatment Recolonization: Ketoconazole vs. ZPT

In a comparative study evaluating prolonged antifungal effects following a 6-week treatment period, shampoos containing 2% ketoconazole, 1.5% zinc pyrithione, or 2.5% selenium sulfide were assessed for time to Malassezia ovalis recolonization of the scalp [1]. Data demonstrated increased duration of yeast reduction for the ketoconazole shampoo over both zinc pyrithione and selenium sulfide formulations [1].

Malassezia recolonization Antifungal persistence Treatment durability Dandruff recurrence

Pyrithione Zinc Application Scenarios


Anti-Dandruff Shampoo: Maximizing Bioavailability

For R&D teams developing premium anti-dandruff shampoos, clinical evidence demonstrates that maximizing zinc pyrithione bioavailability through advanced vehicle engineering can yield superior efficacy compared to simply combining ZPT with climbazole [1]. This finding challenges the intuitive assumption that multi-active systems inherently outperform optimized single-active formulations. Formulators should prioritize delivery system innovation—particle size optimization, deposition aids, and infundibular targeting—over active ingredient multiplicity when pyrithione zinc serves as the primary therapeutic agent. Procurement decisions should accordingly evaluate not only ZPT concentration but also formulation-specific bioavailability data.

Ciclopirox Olamine Combination for Seborrheic Dermatitis

For clinical dermatology applications targeting seborrheic dermatitis, the combination of ciclopirox olamine with zinc pyrithione provides fungicidal (killing) activity against Malassezia species, whereas 2% ketoconazole alone exhibits only fungistatic effects under identical conditions [2]. This mechanistic distinction supports the therapeutic rationale for ZPT-containing combination products when eradication rather than suppression of fungal colonization is clinically indicated. Formulators developing prescription-strength or therapeutic OTC products for recalcitrant seborrheic dermatitis should consider this synergistic combination approach.

Sustained-Release Coatings: Low-Solubility Antimicrobial Protection

For industrial coatings, plastics, and marine antifouling applications, zinc pyrithione‘s exceptionally low water solubility (≈8 ppm at neutral pH) establishes a controlled-release depot mechanism that confers long-lasting antimicrobial protection [3]. This solubility profile makes ZnPT particularly suitable for dry-film antifungal applications, textiles, construction materials, and adhesives where low leaching and extended service life are paramount . Procurement specifications should verify particle size distribution and dispersion stability, as these parameters directly influence the controlled-release kinetics and ultimate performance duration.

pH-Controlled Formulation: Stability-Constrained Development

Zinc pyrithione‘s defined stability window of pH 4.0-9.5 imposes specific formulation constraints that must inform product development decisions . Below pH 3.5, ZnPT degrades to free mercaptopyridine with loss of antimicrobial activity; above pH 9.5, it converts to soluble alkali salts, fundamentally altering its release profile [4]. This is particularly critical for sulfate-free shampoo development, where pH variations between 4.0-6.0 have been documented to reduce antimicrobial efficacy by up to 40% [5]. Quality control protocols must include pH monitoring as a critical release specification for ZnPT-containing finished products.

Technical Documentation Hub

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